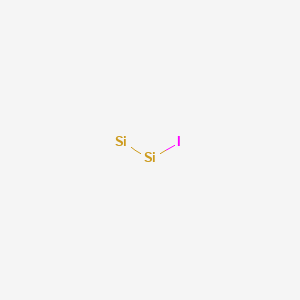
Iododisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iododisilane, also known as Si2I6, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a colorless gas with a pungent odor and is highly reactive, making it a valuable reagent in synthetic chemistry.
Wirkmechanismus
The mechanism of action of iododisilane in organic synthesis is not well understood. However, it is believed that it acts as a source of silicon and iodine atoms, which can participate in a variety of reactions. It is also thought to act as a reducing agent, which can facilitate the formation of new bonds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be highly reactive and can cause severe irritation to the skin, eyes, and respiratory system. It should be handled with care and used only in a well-ventilated area.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of iododisilane is its versatility in organic synthesis. It can be used in a variety of reactions, making it a valuable tool for synthetic chemists. However, its high reactivity and toxicity can also be a limitation, requiring careful handling and specialized equipment.
Zukünftige Richtungen
There are several potential future directions for research on iododisilane. One area of interest is the development of new synthetic methods using this compound as a reagent. Another area of focus is the investigation of its potential applications in materials science, such as in the preparation of new semiconducting materials. Additionally, further research is needed to understand the mechanism of action of this compound in organic synthesis and its potential impact on human health and the environment.
In conclusion, this compound is a valuable reagent in synthetic chemistry with potential applications in organic synthesis and materials science. Its unique properties and versatility make it a valuable tool for synthetic chemists, but its high reactivity and toxicity require careful handling and specialized equipment. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
The synthesis of iododisilane involves the reaction of silicon and iodine at high temperatures. The most commonly used method for its preparation is the reaction of silicon powder with iodine in a sealed tube at 600-800°C. The resulting product is purified by sublimation and can be stored as a gas or a liquid.
Wissenschaftliche Forschungsanwendungen
Iododisilane has been widely studied for its potential applications in organic synthesis. It is a versatile reagent that can be used in a variety of reactions, including cross-coupling, cyclization, and reduction. It is particularly useful in the synthesis of complex organic molecules and has been used in the preparation of natural products, pharmaceuticals, and materials.
Eigenschaften
CAS-Nummer |
14380-76-8 |
|---|---|
Molekularformel |
C4H11N3O |
Molekulargewicht |
183.07 g/mol |
InChI |
InChI=1S/ISi2/c1-3-2 |
InChI-Schlüssel |
NFCGJSHYYNOKEM-UHFFFAOYSA-N |
SMILES |
[Si][Si]I |
Kanonische SMILES |
[Si][Si]I |
Synonyme |
Iododisilane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



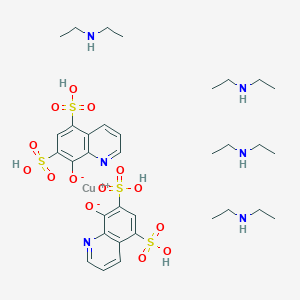
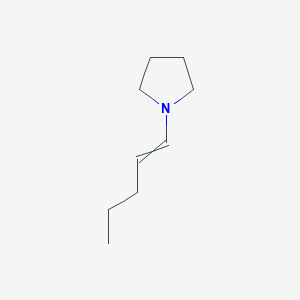
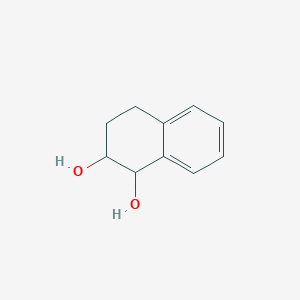
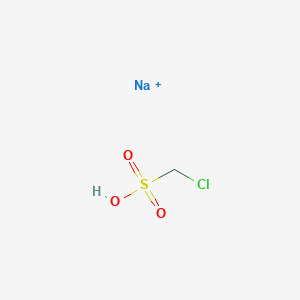
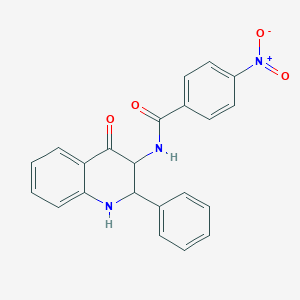
![2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B227750.png)
![N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide](/img/structure/B227751.png)
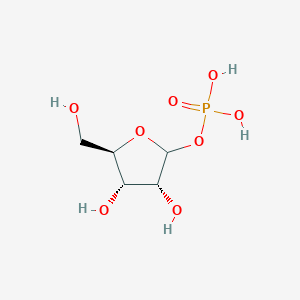
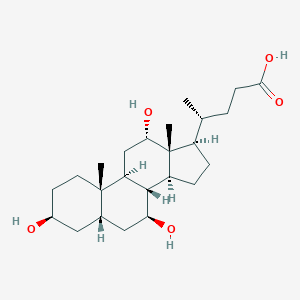
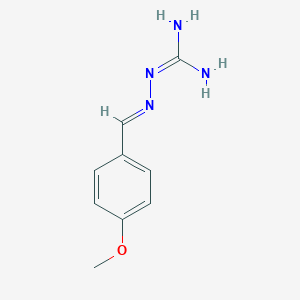
![[3-Benzoyloxy-2-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-4-yl] benzoate](/img/structure/B227791.png)
![ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B227795.png)
![5-(2-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227803.png)
![5-(2-bromophenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227804.png)